molecular formula C13H13BO4S B13999465 (4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-yl)boronic acid

(4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B13999465
M. Wt: 276.1 g/mol
InChI Key: UXYLIRBPROEERC-UHFFFAOYSA-N
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Description

(4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound with the molecular formula C13H13BO4S. It is a derivative of boronic acid, characterized by the presence of a biphenyl group substituted with a methylsulfonyl group and a boronic acid moiety. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation of the biphenyl compound using reagents such as methanesulfonyl chloride in the presence of a base like triethylamine.

    Boronic Acid Functionalization:

Industrial Production Methods

Industrial production of (4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-yl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions.

    Biology: Investigated for its potential as an inhibitor of certain enzymes due to its boronic acid moiety.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-yl)boronic acid primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with a palladium catalyst, facilitating the transfer of the aryl group to the halogenated substrate. This results in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-yl)boronic acid is unique due to the combination of its biphenyl core, methylsulfonyl group, and boronic acid functionality. This combination imparts specific reactivity and properties, making it particularly useful in cross-coupling reactions and as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C13H13BO4S

Molecular Weight

276.1 g/mol

IUPAC Name

[4-(4-methylsulfonylphenyl)phenyl]boronic acid

InChI

InChI=1S/C13H13BO4S/c1-19(17,18)13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15)16/h2-9,15-16H,1H3

InChI Key

UXYLIRBPROEERC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C)(O)O

Origin of Product

United States

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